molecular formula C19H15F2N3O2 B5346461 N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide

N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide

Katalognummer B5346461
Molekulargewicht: 355.3 g/mol
InChI-Schlüssel: CEMHKMUOFXEPJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide, also known as PF-06459988, is a small molecule inhibitor that targets the protein kinase known as MAP4K4. This kinase is involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. PF-06459988 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide inhibits the activity of MAP4K4, a protein kinase that is involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. By inhibiting MAP4K4, this compound reduces the activity of downstream signaling pathways that promote inflammation and disease progression.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects in preclinical models of various diseases. In these studies, this compound reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the recruitment of immune cells to inflamed tissues. This compound has also been shown to reduce cell proliferation and induce apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, this compound also has some limitations. It may have off-target effects, and its efficacy and safety in humans are still being evaluated in clinical trials.

Zukünftige Richtungen

There are several future directions for the study of N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide. One potential application is in the treatment of cancer, as MAP4K4 is involved in various signaling pathways that promote tumor growth and survival. Another potential application is in the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis and psoriasis. Further studies are needed to evaluate the efficacy and safety of this compound in these diseases. Additionally, the development of more potent and selective MAP4K4 inhibitors may lead to improved therapeutic options for these diseases.

Synthesemethoden

The synthesis of N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide involves several steps, starting from commercially available starting materials. The first step involves the formation of a pyridine ring by reacting 2,4-difluorophenol with 3-chloropyridine in the presence of a base. The resulting intermediate is then reacted with methyl nicotinate to form the desired compound.

Wissenschaftliche Forschungsanwendungen

N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide has been extensively studied in preclinical models of various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, this compound has been shown to reduce inflammation and improve disease symptoms. This compound has also been shown to have potential in the treatment of cancer, as MAP4K4 is involved in various signaling pathways that promote tumor growth and survival.

Eigenschaften

IUPAC Name

N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-4-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c1-12-6-8-22-11-15(12)18(25)24-10-13-3-2-7-23-19(13)26-17-5-4-14(20)9-16(17)21/h2-9,11H,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMHKMUOFXEPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.